molecular formula C8H14N2O2 B13078176 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B13078176
M. Wt: 170.21 g/mol
InChI Key: QMVZYCSFDOCVMF-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H14N2O2 This compound features a pyrrolidin-2-one ring and an azetidin-3-yloxy group, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidin-2-one precursors. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl pyrrolidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidin-2-one ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidin-2-one ring.

    Reduction: Reduced forms of the azetidine and pyrrolidin-2-one rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: Known for its role in β-lactam antibiotics like penicillin.

    Pyrrolidin-2-one: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidin-2-one rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H14N2O2/c11-8-1-6(2-10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

QMVZYCSFDOCVMF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)COC2CNC2

Origin of Product

United States

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